葡萄糖酸钙

描述

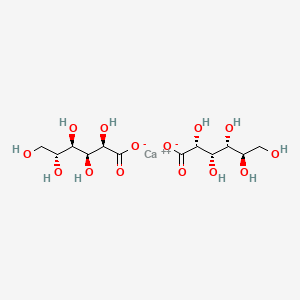

Calcium gluconate is the calcium salt of gluconic acid, with the chemical formula C12H22CaO14. It is commonly used as a mineral supplement and medication to treat conditions arising from low blood calcium levels, such as hypocalcemia, hyperkalemia, and magnesium toxicity . It is also used to prevent and treat osteoporosis and rickets . Calcium gluconate is available in various forms, including oral tablets, intravenous solutions, and topical applications .

科学研究应用

Calcium gluconate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other calcium compounds and as a reagent in various chemical reactions.

Biology: Studied for its role in cellular processes and as a supplement in cell culture media.

Medicine: Used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.

Industry: Employed in the production of calcium-based products and as a food additive.

作用机制

Target of Action

Calcium gluconate, the gluconate salt of calcium, is primarily targeted at maintaining the functional integrity of the nervous, muscular, and skeletal systems . It plays a crucial role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability .

Mode of Action

Calcium gluconate moderates nerve and muscle performance via action potential threshold regulation . In cases of hydrogen fluoride exposures, calcium gluconate provides a source of calcium ions to complex free fluoride ions, thereby preventing or reducing toxicity . It also helps correct fluoride-induced hypocalcemia .

Biochemical Pathways

Calcium gluconate is involved in various biochemical pathways. It helps regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B12, and gastrin secretion . It also plays a role in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .

Pharmacokinetics

The absorption of calcium gluconate is minimal unless chronic, high doses are given . It is predominantly absorbed in the duodenum and is dependent on calcitriol and vitamin D . The distribution of calcium gluconate is primarily in the skeleton (99%) . It is excreted primarily through feces (75%; as unabsorbed calcium salts) and urine (20%) .

Result of Action

The administration of calcium gluconate increases serum ionized calcium levels . It is essential for bone formation and blood coagulation . It also increases renal plasma flow, urine production, sodium excretion, glomerular filtration rate, and prostaglandin E2 and F1-alpha levels .

Action Environment

The action of calcium gluconate can be influenced by various environmental factors. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota are among the endogenous factors . Exogenous factors include dietary modifications with particular nutrients and pharmacological treatment .

未来方向

生化分析

Biochemical Properties

Calcium gluconate plays a crucial role in biochemical reactions, particularly in maintaining calcium homeostasis. It interacts with several enzymes and proteins, including calmodulin, a calcium-binding messenger protein that mediates various cellular processes. Calcium gluconate also influences the activity of enzymes such as phospholipase A2 and protein kinase C, which are involved in signal transduction pathways .

Cellular Effects

Calcium gluconate affects various cell types and cellular processes. It influences cell signaling pathways by modulating intracellular calcium levels, which are critical for processes such as muscle contraction, neurotransmitter release, and hormone secretion. Additionally, calcium gluconate impacts gene expression and cellular metabolism by activating calcium-dependent transcription factors and enzymes .

Molecular Mechanism

At the molecular level, calcium gluconate exerts its effects through binding interactions with biomolecules. It activates or inhibits enzymes by altering their conformation and activity. For example, calcium gluconate can activate calmodulin-dependent kinases, leading to changes in gene expression and cellular responses. It also plays a role in stabilizing cell membranes and maintaining their integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium gluconate change over time. It is relatively stable but can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that calcium gluconate can have sustained effects on cellular function, including prolonged activation of calcium-dependent pathways and maintenance of calcium homeostasis .

Dosage Effects in Animal Models

The effects of calcium gluconate vary with different dosages in animal models. At low doses, it effectively corrects hypocalcemia without adverse effects. At high doses, calcium gluconate can cause toxicity, leading to hypercalcemia and associated complications such as cardiac arrhythmias and renal impairment. Threshold effects are observed, where the benefits plateau beyond a certain dosage .

Metabolic Pathways

Calcium gluconate is involved in several metabolic pathways. It interacts with enzymes such as gluconokinase, which phosphorylates gluconate, and is part of the hexose monophosphate shunt. This interaction influences metabolic flux and metabolite levels, contributing to the regulation of glucose metabolism and energy production .

Transport and Distribution

Calcium gluconate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via calcium channels and is distributed to various tissues, including bones, where it contributes to bone mineralization. The compound’s localization and accumulation are influenced by its binding to proteins such as calbindin .

Subcellular Localization

Within cells, calcium gluconate is localized to specific compartments, including the endoplasmic reticulum and mitochondria. This subcellular localization is crucial for its activity, as it ensures the availability of calcium ions for various cellular processes. Targeting signals and post-translational modifications direct calcium gluconate to these compartments, where it exerts its effects .

准备方法

Synthetic Routes and Reaction Conditions: Calcium gluconate is typically prepared by reacting gluconic acid with calcium carbonate or calcium hydroxide . The reaction can be represented as: [ \text{Gluconic Acid} + \text{Calcium Carbonate} \rightarrow \text{Calcium Gluconate} + \text{Carbon Dioxide} + \text{Water} ] This reaction is carried out at temperatures between 80-90°C .

Industrial Production Methods: There are three main industrial methods for producing calcium gluconate:

Chemical Oxidation: Glucose is oxidized using a hypochlorite solution.

Electrolytic Oxidation: A glucose solution containing bromide is subjected to electrolytic oxidation.

Fermentation: Specific microorganisms are grown in a medium containing glucose and other ingredients.

化学反应分析

Types of Reactions: Calcium gluconate primarily undergoes decomposition reactions when heated, releasing carbon and other by-products . It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Decomposition: Heating calcium gluconate causes it to decompose, liberating carbon.

Acid-Base Reactions: It can react with strong acids or bases, such as hydrochloric acid or sodium hydroxide, to form soluble calcium salts.

Major Products Formed:

Decomposition: Carbon and other by-products.

Acid-Base Reactions: Soluble calcium salts.

相似化合物的比较

Calcium Chloride: Provides three times more elemental calcium than calcium gluconate but is more likely to cause tissue necrosis due to its vesicant properties.

Calcium Lactate: Another calcium salt used as a dietary supplement, with better absorption compared to calcium gluconate.

Calcium Carbonate: Commonly used as a calcium supplement and antacid, providing a higher percentage of elemental calcium.

Uniqueness of Calcium Gluconate: Calcium gluconate is unique due to its lower risk of causing tissue necrosis compared to calcium chloride and its moderate solubility, making it suitable for intravenous administration . It is also less likely to cause gastrointestinal side effects compared to calcium carbonate .

属性

| { "Design of the Synthesis Pathway": "Calcium gluconate can be synthesized by reacting gluconic acid with calcium carbonate or calcium hydroxide.", "Starting Materials": [ "Gluconic acid", "Calcium carbonate or Calcium hydroxide", "Water" ], "Reaction": [ "Dissolve calcium carbonate or calcium hydroxide in water to form a calcium hydroxide solution.", "Add gluconic acid to the calcium hydroxide solution and stir until the solution becomes clear.", "Heat the solution to 70-80°C and maintain the temperature for 30-60 minutes.", "Cool the solution to room temperature and filter the precipitated calcium gluconate.", "Wash the calcium gluconate with water and dry it in a vacuum oven at 50-60°C." ] } | |

| Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |

CAS 编号 |

299-28-5 |

分子式 |

C6H12CaO7 |

分子量 |

236.23 g/mol |

IUPAC 名称 |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |

InChI 键 |

QDCSTXADKDXERF-JJKGCWMISA-N |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca] |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

规范 SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca] |

颜色/形态 |

Crystals, granules, or powder |

密度 |

0.30-0.65 g/cm³ |

熔点 |

120 °C 178 °C |

| 299-28-5 18016-24-5 |

|

物理描述 |

Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |

保质期 |

Stable in air. |

溶解度 |

Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |

同义词 |

Calciofon Calcipot Calcium Braun Calcium Gluconate Calcivitol Calglucon CBG Ebucin Flopak Plain Glucal Glucobiogen Gluconate de Calcium Lavoisier Gluconate, Calcium Gluconato Calc Fresenius |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)